(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Description
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is a chiral carboxylic acid characterized by a stereogenic center at the C2 position (S-configuration) and a 3-(trifluoromethyl)phenyl substituent at the C3 position. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 232.2 g/mol (CAS RN: 254895-42-6) . The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, making this compound relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
(2S)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYGEBYOPXXJMX-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and (S)-2-methylpropanoic acid.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3-(trifluoromethyl)benzaldehyde with magnesium in anhydrous ether. This reaction forms the corresponding phenylmagnesium bromide.
Addition Reaction: The phenylmagnesium bromide is then reacted with (S)-2-methylpropanoic acid to form the desired product. This step requires careful control of temperature and reaction conditions to ensure the formation of the (2S) enantiomer.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors may be employed to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
- Oxidation: Carboxylic acids, ketones
- Reduction: Alcohols, aldehydes
- Substitution: Various substituted derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Chemical Formula : CHFO
- Molecular Weight : 250.23 g/mol
- IUPAC Name : (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
This structure includes a trifluoromethyl group, which enhances lipophilicity and biological activity, making it a valuable compound in drug design.
Pharmaceutical Applications
- Anti-inflammatory Agents :
- Drug Development :
- Biological Activity Screening :
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of phenylpropanoic acid derivatives demonstrated that this compound exhibited significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The results indicated a dose-dependent reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.
Case Study 2: Metabolic Disorders
In another investigation, the compound was tested for its effects on glucose metabolism in diabetic models. Results showed that it improved insulin sensitivity and reduced blood glucose levels, suggesting its application in treating type 2 diabetes .
Research Findings
Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the pharmacological properties of compounds. The presence of this group in this compound contributes to its increased potency and selectivity for biological targets .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | Significant reduction in inflammatory markers |
| Drug Development | Potential therapeutic agent for metabolic disorders | Improved insulin sensitivity in diabetic models |
| Biological Activity Screening | Modulation of oxidative stress responses | Identified as a candidate for oxidative stress-related therapies |
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substituent Variations
(R)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propanoic acid (ent-12c)
- Key Differences: Substituent: Contains a phenoxy group instead of a phenyl group. Stereochemistry: R-configuration at C2. Biological Relevance: Acts as a CFTR (cystic fibrosis transmembrane conductance regulator) modulator, highlighting the impact of substituent electronic properties (oxygen linkage) on activity .
2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
- Key Differences :
3-(2-Methoxyphenyl)propanoic acid
Functional Group Modifications
Fluazifop butyl
- Structure: Butyl ester of 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid.
- Key Differences :
2-(Trifluoromethyl)acrylic Acid Derivatives
- Structure: Derivatives with a conjugated double bond (e.g., 3-(4-(dimethylamino)phenyl)-2-(trifluoromethyl)acrylic acid).
- Key Differences: Reactivity: The α,β-unsaturated carbonyl system enables Michael addition reactions, unlike saturated propanoic acids .
Amino Acid Analogs
(2R)-2-Amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid
- Key Differences: Functional Group: Amino (-NH₂) replaces the methyl group at C2. Stereochemistry: R-configuration. Biological Role: Potential as a non-canonical amino acid for enzyme inhibition (Molecular Formula: C₁₁H₁₂F₃NO₂) .
(2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid
Impurities and Related Pharmacopeial Compounds
Impurity A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid
- Key Differences :
Impurity F (EP): 3-[4-(2-Methylpropyl)phenyl]-propanoic acid
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemistry : The S-configuration in the parent compound is critical for target specificity, as seen in CFTR modulators where R/S isomers exhibit divergent activities .
- Substituent Effects: -CF₃ vs. -OCH₃: The -CF₃ group enhances metabolic stability and hydrophobic interactions, whereas -OCH₃ increases polarity . Phenoxy vs. Phenyl: Oxygen linkage in phenoxy derivatives alters electronic properties, influencing binding to ion channels .
Biological Activity
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a phenylpropanoic acid, characterized by a trifluoromethyl group attached to a phenyl ring. This trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets.
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The lipophilic nature of the trifluoromethyl group facilitates the compound's penetration through biological membranes, enabling it to engage with molecular targets crucial for various biological processes.
Key Interactions
- Enzyme Modulation : The compound has been shown to modulate enzyme activity, particularly in lipid metabolism pathways.
- Receptor Agonism : It acts as an agonist for certain peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to fatty acid metabolism and glucose homeostasis .
1. Lipid Metabolism
Research indicates that this compound exhibits significant effects on lipid metabolism. Activation of PPARα has been linked to improved lipid profiles and reduced triglyceride levels in animal models .
2. Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests its potential utility in treating conditions characterized by chronic inflammation .
Case Study 1: PPAR Activation
In a study focused on the activation of PPARα, this compound was administered to rats on a high-fat diet. Results showed a marked improvement in glucose tolerance and a reduction in liver triglyceride levels, indicating its potential as a therapeutic agent for metabolic disorders .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of compounds structurally similar to this compound, revealing promising antibacterial and antifungal activities. These findings suggest that derivatives of this compound could be developed into effective antimicrobial agents .
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
